molecular formula C25H17ClFNO4 B2833659 8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 902507-44-2

8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2833659
CAS No.: 902507-44-2
M. Wt: 449.86
InChI Key: XRKUIRLLENXKOF-UHFFFAOYSA-N
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Description

8-(4-Chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a quinolinone derivative characterized by a fused dioxane ring system and halogenated aryl substituents. The core structure comprises a bicyclic [1,4]dioxino[2,3-g]quinolin-9-one scaffold, with a 4-chlorobenzoyl group at position 8 and a 4-fluorobenzyl group at position 5. The molecular weight is 415.4 g/mol, with a computed XLogP3 value of 4.6, indicating moderate lipophilicity .

Properties

IUPAC Name

8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFNO4/c26-17-5-3-16(4-6-17)24(29)20-14-28(13-15-1-7-18(27)8-2-15)21-12-23-22(31-9-10-32-23)11-19(21)25(20)30/h1-8,11-12,14H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKUIRLLENXKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxino Group: The dioxino group can be introduced via a cyclization reaction involving a suitable diol and an appropriate catalyst.

    Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group can be attached through an acylation reaction using 4-chlorobenzoyl chloride and a base such as pyridine.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-chlorobenzoyl group enhances lipophilicity (XLogP3 = 4.6) compared to non-halogenated analogs. Ethoxy or methoxy substituents (e.g., ) may increase solubility due to their electron-donating nature but also add steric bulk.

Molecular Weight and Complexity :

  • Compounds with alkoxy groups (e.g., ) exhibit higher molecular weights (~471 g/mol) due to extended substituents. This could influence membrane permeability and bioavailability.

Functional Implications

  • Halogenated vs. Oxygenated Substituents :

    • Chlorine and fluorine in the target compound promote halogen bonding with biological targets, which is absent in methoxy/ethoxy analogs. This could enhance binding affinity in enzyme inhibition .
    • Oxygenated derivatives () may exhibit improved solubility but reduced metabolic stability due to esterase susceptibility.

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